4,4-Dimethyl-1,3-dioxolan-2-one

Description

Contextualization within Cyclic Carbonate Chemistry

Cyclic carbonates are a class of versatile organic compounds characterized by a carbonate group integrated into a cyclic structure. mdpi.com Five-membered cyclic carbonates, such as 4,4-dimethyl-1,3-dioxolan-2-one, are of particular importance. mdpi.com They are recognized as valuable synthetic intermediates and have found applications as green solvents and monomers for polymer synthesis. rsc.orgrug.nl The synthesis of cyclic carbonates through the cycloaddition of carbon dioxide (CO2) to epoxides is a notable example of green chemistry, offering a 100% atom-efficient reaction. nih.gov This reaction is thermodynamically favorable and utilizes CO2 as a renewable and non-toxic C1 building block. rsc.orgnih.gov

The broader family of cyclic carbonates, including ethylene (B1197577) carbonate and propylene (B89431) carbonate, are widely used as polar aprotic solvents and electrolytes in lithium-ion batteries. nih.gov Research in this area is dynamic, with ongoing efforts to develop new catalysts and explore the use of bio-based epoxides for their synthesis. rsc.orgrsc.org

Foundational Structural Characteristics and Core Chemical Significance

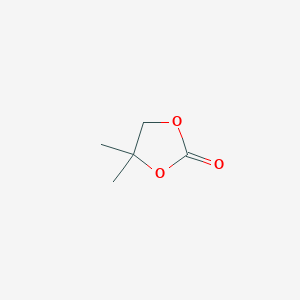

The defining feature of 4,4-dimethyl-1,3-dioxolan-2-one is its five-membered dioxolane ring with two methyl groups attached to the fourth carbon atom. Its molecular formula is C5H8O3, and it has a molecular weight of approximately 116.12 g/mol . scbt.comepa.gov The presence of the cyclic carbonate functional group imparts a high dipole moment and polarity to the molecule.

The core chemical significance of 4,4-dimethyl-1,3-dioxolan-2-one lies in its reactivity and versatility as a synthetic intermediate. The carbonate group can undergo various chemical transformations, including reduction to alcohols and nucleophilic substitution reactions. It serves as a monomer in the synthesis of polycarbonates and other polymers, contributing to the development of materials with specific properties.

Overview of Research Trajectories Pertaining to Dioxolan-2-one Derivatives

Research involving dioxolan-2-one derivatives is multifaceted, extending into materials science and medicinal chemistry. A significant area of investigation is their use in polymer chemistry. For instance, derivatives of dioxolan-2-one are employed as monomers to create polymers with tailored thermal and mechanical properties. The copolymerization of these derivatives with other monomers can lead to the formation of high-molecular-weight polymers suitable for various applications.

In another vein of research, dioxolane derivatives have been explored for their potential in medicinal chemistry. Studies have investigated the synthesis of novel dioxolane derivatives as potential modulators to overcome multidrug resistance in cancer therapy. nih.gov The core dioxolane structure can be modified with different functional groups to optimize biological activity. nih.gov Furthermore, research has explored the use of dioxolane-based compounds as bio-based reaction media, presenting a greener alternative to traditional organic solvents. rsc.org The stability and reactivity of these derivatives are key areas of study to determine their suitability for various chemical transformations. acs.orgmdpi.com

Interactive Data Table: Physicochemical Properties of 4,4-Dimethyl-1,3-dioxolan-2-one

| Property | Value | Reference |

| CAS Number | 4437-69-8 | scbt.comepa.gov |

| Molecular Formula | C5H8O3 | scbt.comepa.gov |

| Molecular Weight | 116.12 g/mol | scbt.comepa.gov |

| Melting Point | 30-32 °C | sigmaaldrich.com |

| IUPAC Name | 4,4-dimethyl-1,3-dioxolan-2-one | sigmaaldrich.com |

| InChI Key | PUEFXLJYTSRTGI-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-5(2)3-7-4(6)8-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEFXLJYTSRTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063465 | |

| Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4437-69-8 | |

| Record name | 4,4-Dimethyl-1,3-dioxolan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4437-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyl-1,3-dioxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dioxolan 2 One Architectures

General Principles of Cyclic Carbonate Synthesis

The formation of the five-membered ring structure of dioxolan-2-ones can be achieved through several established synthetic routes. These methods generally involve the reaction of a diol or its synthetic equivalent with a carbonyl source.

One of the most prominent and atom-economical methods is the cycloaddition of carbon dioxide (CO2) to epoxides . ionike.com This reaction is highly desirable from a green chemistry perspective as it utilizes a renewable and non-toxic C1 building block. ionike.com The process is thermodynamically favorable due to the high free energy of the strained epoxide ring, which helps to overcome the inherent stability of CO2. ionike.com However, this reaction typically requires a catalyst to proceed efficiently. ionike.com

Transesterification represents another key strategy for cyclic carbonate synthesis. This involves the reaction of a diol with a dialkyl carbonate, such as dimethyl carbonate, often in the presence of a catalyst. nih.gov This method avoids the use of toxic reagents like phosgene (B1210022).

The alcoholysis of urea (B33335) provides an alternative pathway where a diol reacts with urea to form the cyclic carbonate and ammonia (B1221849) as a byproduct. nih.govresearchgate.net This method is advantageous due to the low cost and ready availability of urea. nih.gov

Historically, the reaction of diols with phosgene or its derivatives was a common method for synthesizing cyclic carbonates. google.com However, due to the extreme toxicity of phosgene, this route has been largely replaced by safer alternatives. google.com

Advanced Catalytic Systems in Dioxolanone Formation

The development of advanced catalytic systems has been pivotal in enhancing the efficiency, selectivity, and environmental compatibility of dioxolan-2-one synthesis. These catalysts play a crucial role in activating the substrates and facilitating the ring-forming reactions under milder conditions.

Transition Metal Catalysis for Carbonative Cyclization (e.g., Silver(I)-Promoted Cascade Reactions for 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one)

Transition metal catalysts have shown remarkable efficacy in the synthesis of substituted dioxolanones. A notable example is the synthesis of 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one through a silver(I)-catalyzed cascade reaction. This modern and efficient method utilizes a propargylic alcohol, specifically 2-methylbut-3-yn-2-ol, as the starting material and proceeds under an atmospheric pressure of carbon dioxide. nih.govsigmaaldrich.com

The catalytic system typically consists of silver carbonate (Ag2CO3) as the silver(I) source, often in conjunction with a ligand such as triphenylphosphine (B44618) (PPh3). The reaction is generally carried out at room temperature in a polar aprotic solvent like acetonitrile. This silver-catalyzed approach is distinguished by its direct incorporation of CO2, high yields, and mild reaction conditions, aligning with the principles of green chemistry. nih.gov

Other transition metals like cobalt and copper have also been explored for the carboxylative cyclization of propargylic amines to produce related heterocyclic compounds, highlighting the versatility of this catalytic approach. researchgate.net

Table 1: Silver(I)-Promoted Synthesis of 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one

| Catalyst System | Substrate | Reagent | Conditions | Product | Ref. |

| Ag2CO3 / PPh3 | 2-Methylbut-3-yn-2-ol | CO2 (1 atm) | Room Temperature, Acetonitrile | 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one |

Ionic Liquid-Mediated Synthesis Approaches for Substituted Dioxolanones

Ionic liquids (ILs) have emerged as promising media and catalysts for a variety of chemical transformations, including the synthesis of dioxolanones. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent characteristics, make them attractive alternatives to conventional organic solvents. ionike.comsci-hub.se

In the context of substituted dioxolanone synthesis, ionic liquids can act as both the solvent and a co-catalyst, enhancing reaction rates and facilitating catalyst recycling. For instance, the synthesis of α-methylene cyclic carbonates from propargylic alcohols and CO2 has been successfully achieved using a copper chloride (CuCl) catalyst in an ionic liquid, [BMIm][PhSO3]. ionike.com This system demonstrated high yields and allowed for the recycling of the catalytic system multiple times without a significant loss of activity. ionike.com The use of ionic liquids can also circumvent the need for large amounts of organic amines or nitrogen-containing solvents that are often employed in these reactions. ionike.com

Table 2: Ionic Liquid-Mediated Synthesis of a Substituted Dioxolanone

| Catalyst System | Substrate | Reagent | Ionic Liquid | Conditions | Product Yield | Ref. |

| CuCl | 2-Methyl-3-butyn-2-ol | CO2 (10 atm) | [BMIm][PhSO3] | 120 °C, 8 h | High | ionike.com |

Heterogeneous Catalysis in Dioxolanone Preparation

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and potential for use in continuous flow processes. nih.gov These catalysts are typically solid materials with active sites on their surface.

While specific applications of heterogeneous catalysts for the synthesis of 4,4-dimethyl-1,3-dioxolan-2-one are not extensively detailed in readily available literature, the principles of heterogeneous catalysis are widely applied to the synthesis of related cyclic carbonates and dioxolanes. For example, metal oxides have been employed for the synthesis of ethylene (B1197577) carbonate from urea and ethylene glycol. acs.org Furthermore, silica-coated magnetite nanoparticles have been used as a recoverable catalyst for the carboxylative cyclization of propargylic amines with CO2 to form 2-oxazolidinones, a reaction class closely related to the formation of cyclic carbonates. nih.gov Nano-SiO2-supported ionic liquids have also been developed as multifunctional heterogeneous catalysts for similar transformations, demonstrating excellent yields and reusability. nih.gov These examples underscore the potential for developing robust heterogeneous catalytic systems for the synthesis of a wide range of substituted dioxolanones.

Novel Synthetic Routes and Process Optimization for Substituted Dioxolanones

The quest for more efficient, selective, and sustainable methods for synthesizing substituted dioxolanones continues to drive innovation in synthetic organic chemistry.

Carboxylative Cyclization Strategies (e.g., for 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one)

Carboxylative cyclization, which involves the simultaneous incorporation of a carboxyl group and the formation of a cyclic structure, is a powerful strategy for synthesizing cyclic carbonates directly from unsaturated precursors and CO2.

As highlighted in section 2.2.1, the silver(I)-catalyzed reaction of 2-methylbut-3-yn-2-ol with CO2 is a prime example of a carboxylative cyclization leading to 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one . This transformation proceeds through a cascade mechanism where the silver catalyst activates the alkyne functionality towards nucleophilic attack by the hydroxyl group and subsequent incorporation of CO2.

Another approach involves the carboxylative cyclization of allenols. While not explicitly detailed for the target molecule, the general reactivity of allenols suggests their potential as precursors for substituted dioxolanones. nih.gov The development of catalytic systems capable of promoting the direct carboxylation and cyclization of appropriately substituted allenols with CO2 could open up new avenues for the synthesis of diverse dioxolanone structures.

Rearrangement Reactions in Dioxolanone Synthesis (e.g., from 4,5-Dimethyl-1,3-dioxolene-2-one Derivatives)

While specific literature on rearrangement reactions for the synthesis of 4,4-Dimethyl-1,3-dioxolan-2-one is not prevalent, the broader class of dioxolanones can be accessed through various rearrangement pathways. One notable example involves the conversion of 1,2-diols into ketones, known as the pinacol (B44631) rearrangement. youtube.comyoutube.com This acid-catalyzed reaction proceeds through a carbocation intermediate, which can be stabilized by an adjacent hydroxyl group, leading to a methyl shift. youtube.com Although this reaction typically produces ketones from diols, the underlying principles of carbocation formation and substituent migration are relevant to the structural transformations of related heterocyclic compounds.

In a different context, the synthesis of 1,2-dioxolanes, which are five-membered ring peroxides, has been achieved from β,γ-epoxy ketones. This process involves a rearrangement from a tetrahydrofuran (B95107) intermediate to the more thermodynamically stable 1,2-dioxolane structure. acs.orgnyu.edu While distinct from dioxolan-2-one synthesis, this demonstrates how intramolecular rearrangements are a key strategy in forming stable five-membered heterocyclic rings.

Alternative Phosgene-Free Methods for Dioxolanone Production (e.g., for 4,5-Dimethyl-1,3-dioxol-2-one)

Historically, the synthesis of cyclic carbonates often involved the use of highly toxic phosgene or its liquid equivalent, diphosgene. google.com Due to significant safety and environmental concerns, phosgene-free synthetic routes are now preferred. researchgate.netunive.itresearchgate.net For the synthesis of the related compound 4,5-dimethyl-1,3-dioxol-2-one (B143725), several effective phosgene-free methods have been developed, providing a model for safer carbonate production.

One prominent method replaces phosgene with bis(trichloromethyl)carbonate, also known as triphosgene. google.comresearchgate.netresearchgate.net This solid, crystalline reagent is considered a safer alternative and can be used for the cyclocarbonylation of α-hydroxyketones. researchgate.net For instance, 4,5-dimethyl-1,3-dioxol-2-one can be prepared by reacting 3-hydroxyl-2-butanone with bis(trichloromethyl)carbonate in an organic solvent, which eliminates the hazards associated with gaseous phosgene. google.com

Another significant green alternative is the use of dimethyl carbonate (DMC). unive.it The synthesis of 4,5-dimethyl-1,3-dioxol-2-one can be achieved by reacting 3-hydroxyl-2-butanone with dimethyl carbonate in the presence of a catalyst. google.com This process involves an initial transesterification followed by a cyclization reaction at elevated temperatures, with methanol (B129727) being a major byproduct. google.com This method is environmentally friendly and avoids toxic reagents entirely. google.com

The following table summarizes and compares these phosgene-free synthetic approaches for 4,5-dimethyl-1,3-dioxol-2-one.

Table 1: Comparison of Phosgene-Free Synthesis Methods for 4,5-Dimethyl-1,3-dioxol-2-one

| Reagent | Starting Material | Catalyst/Auxiliary Agent | Conditions | Yield | Purity | Reference |

|---|

Stereoselective and Stereospecific Synthesis of Chiral Dioxolanone Derivatives

The target compound, 4,4-Dimethyl-1,3-dioxolan-2-one, is an achiral molecule as it lacks a stereocenter. However, the synthesis of chiral dioxolanone derivatives is a significant area of research, primarily for applications in asymmetric synthesis and as precursors to chiral molecules. nih.gov

A primary strategy for synthesizing chiral dioxolanones involves the use of enantiomerically pure α-hydroxy acids as starting materials. nih.gov For example, chiral 1,3-dioxolan-4-ones can be readily formed from naturally available α-hydroxy acids like lactic acid or mandelic acid. nih.gov The reaction with an aldehyde or ketone introduces a second stereocenter at C-2, and the resulting diastereomers can often be purified to yield a single stereoisomer. nih.gov This approach effectively transfers the chirality of the starting material to the final product.

Another powerful method is the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly. mdpi.com This reaction can proceed via a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate, which is then trapped by a nucleophile in a stereoselective manner. mdpi.com While not producing a dioxolan-2-one directly, this method highlights a sophisticated strategy for controlling stereochemistry in the formation of the dioxolane ring.

Furthermore, catalytic asymmetric reactions have emerged as a highly efficient route. For instance, a Rh(II)-catalyzed three-component cascade reaction has been developed for the synthesis of chiral 1,3-dioxoles with high enantioselectivity. rsc.org This method involves the formation of a carbonyl ylide, followed by a stereoselective cyclization, showcasing the power of modern catalysis in creating chiral heterocyclic scaffolds. rsc.org Biocatalysts are also employed for the stereoselective synthesis of chiral 1,3-diols, which are key precursors for many chiral compounds. rsc.org

Table 2: Strategies for Stereoselective Synthesis of Chiral Dioxolane Derivatives

| Strategy | Starting Materials | Key Principle | Outcome | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Enantiopure α-hydroxy acids (e.g., lactic acid, mandelic acid), Aldehydes/Ketones | Condensation reaction to form diastereomeric dioxolan-4-ones, followed by purification. | Chiral 1,3-dioxolan-4-ones. | nih.gov |

| Substrate-Controlled Stereoselective Assembly | Alkenes, Carboxylic acids, Silyl enol ethers | Stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate and stereoselective trapping. | Substituted chiral 1,3-dioxolanes. | mdpi.com |

| Asymmetric Catalysis | Iodo/phosphonium (B103445) hybrid ylides, Aldehydes, Carboxylic acids | Rh(II)-catalyzed asymmetric three-component cascade involving a carbonyl ylide intermediate. | Chiral 1,3-dioxoles with high enantioselectivity. | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 4,4 Dimethyl 1,3 Dioxolan 2 One and Its Analogs

Ring-Opening Reactions of Dioxolanone Systems

The five-membered ring of dioxolanones, a type of cyclic carbonate, is susceptible to cleavage under various conditions, leading to a range of products. The strain in the five-membered ring, although less than in a corresponding six-membered ring, facilitates these ring-opening processes. acs.org

Nucleophilic Ring-Opening Pathways (e.g., Alcoholysis Reactions)

The reaction of cyclic carbonates with nucleophiles is a well-established method for their functionalization. specificpolymers.com Alcoholysis, the reaction with an alcohol, is a key example of a nucleophilic ring-opening pathway. This process can be catalyzed by acids, bases, or metal complexes. rsc.org For instance, the alcoholysis of cyclic esters like L-lactide has been shown to proceed rapidly using metal alkoxides such as Al(OiPr)3, Ti(OiPr)4, and Zr(OiPr)4·iPrOH, yielding hydroxy esters. rsc.org

The reaction of cyclic carbonates with amines is another important nucleophilic ring-opening reaction that produces hydroxyurethanes. researchgate.net When difunctional cyclic carbonates react with diamines, linear thermoplastic polyurethanes are formed. researchgate.net This highlights the utility of nucleophilic ring-opening in polymer synthesis. The most prevalent method for synthesizing cyclic carbonates is the cycloaddition of carbon dioxide (CO2) to epoxides, a reaction that is 100% atom-efficient. specificpolymers.com

The regioselectivity of nucleophilic attack can be influenced by the substituents on the dioxolanone ring and the choice of catalyst. For example, in the palladium-catalyzed reaction of certain cyclic carbonates, the choice of ligand can direct the reaction to yield either branched or linear allylic aryl ethers. mdpi.com

Radical Ring-Opening Polymerization Mechanisms (e.g., Cyclic Ketene (B1206846) Hemiacetal Esters)

Radical ring-opening polymerization (rROP) of cyclic monomers offers a versatile method for introducing functional groups into the main chain of polymers. researchgate.net While 4,4-Dimethyl-1,3-dioxolan-2-one itself is not a typical monomer for rROP, its analogs, particularly cyclic ketene acetals (CKAs), are extensively studied in this context. researchgate.netresearchgate.net CKAs can be synthesized from the corresponding halogenated cyclic acetals through dehydrohalogenation. googleapis.comgoogle.com

The rROP of CKAs proceeds via the addition of a radical to the exomethylene group, followed by either direct vinyl addition polymerization or ring-opening of the resulting radical intermediate. researchgate.net The competition between these two pathways is influenced by the monomer structure and reaction conditions. For example, the free-radical polymerization of 2-methylene-1,3-dioxolane (B1600948) yields up to 50% of the ring-opened product at 60°C. elsevierpure.com In contrast, its partially fluorinated analog, 2-difluoromethylene-1,3-dioxolane, primarily undergoes vinyl addition. elsevierpure.com

The polymerization of a cyclic ketene acetal (B89532) derived from D-glucal showed that the presence of an alkene functionality within the pyranose ring is crucial for promoting ring-opening to form ester linkages, likely through the stabilization of an allyl radical. researchgate.netacs.org This resulted in polyacetal–polyester copolymers with up to 78% ester linkages. researchgate.netacs.org

Mechanistic Studies on Dioxolanone Transformations

Understanding the mechanisms of dioxolanone transformations is key to controlling product formation and developing new synthetic applications. This includes the study of reactive intermediates and the influence of external stimuli like light.

Radical Intermediates and Their Beta-Scission Dynamics (e.g., 2-Phenyl-4,4-dimethyl-1,3-dioxolan-2-yl Radical)

Radical intermediates play a significant role in some transformations of dioxolane derivatives. The beta-scission of radical intermediates is a fundamental process where a radical breaks a bond two atoms away, leading to the formation of a new radical and a stable molecule. wikipedia.org This reaction is a key step in the thermal cracking of hydrocarbons. wikipedia.org

In the context of dioxolane systems, the generation and subsequent reactions of radicals are of interest. While direct studies on the 2-Phenyl-4,4-dimethyl-1,3-dioxolan-2-yl radical are not extensively detailed in the provided results, the principles of radical generation and beta-scission are well-established. For instance, the beta-scission of alkoxyl radicals in peptides and proteins leads to the loss of side-chains as aldehydes and ketones. nih.gov The kinetics of C-C bond beta-scission in various alkyl radicals have been studied in detail, providing a framework for understanding the stability and reactivity of such intermediates. rsc.orgnih.gov

Photochemical Reactions Involving Dioxolane Frameworks

Photochemistry offers a powerful tool for initiating reactions in dioxolane systems. The photolysis of 4-phenyl-1,3-dioxolan-2-one (B1361557) serves as an undergraduate experiment to introduce photochemical techniques and the study of free radical chemistry. acs.org

More broadly, photochemical reactions can be used to generate radical intermediates from dioxolanes. For example, graphitic carbon nitride (g-C3N4) has been used as a photoredox catalyst for the Giese reaction of 1,3-dioxolane (B20135) with vinyl ketones under blue LED irradiation. thieme-connect.de This process involves the generation of a dioxolanyl radical which then undergoes conjugate addition. thieme-connect.de

Photochemical methods have also been employed in the synthesis of cyclic carbonates. A one-pot multicomponent process for synthesizing perfluoroalkylated cyclic carbonates involves the photo-promoted Atom Transfer Radical Addition (ATRA) of a perfluoroalkyl iodide onto allyl alcohols, followed by carboxylative cyclization. mdpi.com Furthermore, a photo-aerobic selenium-π-acid multicatalysis system has been developed for the synthesis of 1,3-dioxan-2-ones from homoallylic carbonic acid esters, using visible light as the energy source and ambient air as the oxidant. nih.gov

Derivatization and Functionalization Strategies

The derivatization and functionalization of 4,4-Dimethyl-1,3-dioxolan-2-one and related cyclic carbonates expand their utility in organic synthesis and materials science. A primary strategy for derivatization is through ring-opening reactions, as discussed in section 3.1.1. For example, reaction with amines yields valuable hydroxyurethanes. specificpolymers.com

Another approach to functionalization involves reactions that maintain the cyclic carbonate core. For instance, 4,4-disubstituted 5-methylene-1,3-dioxolan-2-one derivatives can be prepared by the reaction of the corresponding 3,3-disubstituted prop-1-yn-3-ol with carbon dioxide in the presence of a quaternary ammonium (B1175870) or phosphonium (B103445) salt catalyst and a silver salt co-catalyst. google.com

The synthesis of functionalized cyclic carbonates can also be achieved through the upcycling of commodity polymers like bisphenol A based polycarbonate (BPA-PC). acs.org This organocatalytic procedure uses BPA-PC as an inexpensive source of the carbonate group to produce various carbonate-containing heterocycles in good to excellent yields. acs.org

Furthermore, advances in synthetic methodologies allow for the direct use of CO2 for the formation of functionalized cyclic carbonates from diols. The use of p-toluenesulfonyl chloride and an optimal base like N,N-tetramethylethylenediamine (TMEDA) can facilitate the rapid and high-yield synthesis of a diverse array of both six- and eight-membered carbonates. acs.org

Below is an interactive data table summarizing the yields of various functionalized cyclic carbonates synthesized from diols and CO2 using different bases.

| Diol Precursor | Base | Yield (%) |

| 1,3-Propanediol | DBU | 75 |

| 1,3-Butanediol | TMEDA | 92 |

| 1,4-Pentanediol | Et3N | 68 |

| 2-Methyl-1,3-propanediol | DBU | 81 |

| 2,2-Dimethyl-1,3-propanediol | TMEDA | 95 |

Formation of Oxazolidinone Derivatives

The synthesis of 2-oxazolidinones, a significant class of heterocyclic compounds, can be efficiently achieved through the reaction of five-membered cyclic carbonates, such as 4,4-Dimethyl-1,3-dioxolan-2-one, with β-aminoalcohols or 1,2-diamines. rsc.org This method is noted for its high efficiency and excellent yields. rsc.orgresearchgate.net The reaction involves the nucleophilic attack of the amine group of the β-aminoalcohol on the carbonyl carbon of the cyclic carbonate, leading to a ring-opening and subsequent intramolecular cyclization to form the 2-oxazolidinone (B127357) ring system.

The success and efficiency of this transformation are influenced by several factors, including temperature, solvent, reaction duration, and the presence of a catalyst. rsc.orgresearchgate.net Studies have explored various reaction parameters to optimize the synthesis. For instance, using catalysts like magnesium oxide (MgO) in ethanol (B145695) at 80°C has been shown to produce excellent yields within 6 hours. researchgate.net The basic properties of the metal oxide catalysts play a crucial role in their performance. researchgate.net Solvent-free conditions have also been investigated, with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) proving to be an effective catalyst at 100°C, yielding products within 2 hours. researchgate.net

Other synthetic strategies for oxazolidinones include the carbonylation of β-amino alcohols with CO2 or dialkyl carbonates, the reaction of epoxides with isocyanates, and the reaction of amino alcohols with phosgene (B1210022), though the latter involves highly toxic reagents. nih.govbeilstein-journals.org The use of cyclic carbonates represents a more environmentally benign approach compared to phosgene-based methods. researchgate.net

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Key Findings | Reference |

|---|---|---|---|---|---|

| MgO | Ethanol | 80 | 6 h | Excellent yields; catalyst performance linked to basicity. | researchgate.net |

| DBU | Solvent-free | 100 | 2 h | Excellent results obtained without the need for a solvent. | researchgate.net |

| γ-Zr phosphate | Not specified | Not specified | Not specified | Used for reaction of glycerol (B35011) carbonate with urea (B33335); yield depends on temperature. | researchgate.net |

Reactions with Secondary Amines (e.g., for 2,2-Dimethyl-1,3-dioxolan-4-one)

An analog, 2,2-Dimethyl-1,3-dioxolan-4-one, serves as a valuable precursor for the synthesis of N,N-disubstituted amides of glycolic acid through its reaction with secondary amines. thieme-connect.comthieme-connect.com This dioxolanone can be synthesized via the condensation of glycolic acid with acetone (B3395972) in the presence of phosphorus pentoxide. thieme-connect.com The subsequent reaction with an excess of a secondary amine, typically under reflux in a solvent like toluene, leads to the formation of the corresponding glycolic acid amide. thieme-connect.com

The reaction proceeds via nucleophilic attack of the secondary amine on the ester carbonyl group of the dioxolanone ring, followed by ring-opening. This method provides good yields for a range of N,N-dialkylamides. thieme-connect.com However, the reaction is sensitive to steric hindrance. For example, while amines like N,N-diethylamine and morpholine (B109124) react effectively, the sterically hindered N,N-diisopropylamine does not proceed to form the corresponding amide product under similar conditions. thieme-connect.com

| Secondary Amine | Product | Yield (%) |

|---|---|---|

| N,N-Diethylamine | N,N-Diethyl-2-hydroxyacetamide | 72 |

| N,N-Di(n-butyl)amine | N,N-Di(n-butyl)-2-hydroxyacetamide | 85 |

| N,N-Di(n-hexyl)amine | N,N-Di(n-hexyl)-2-hydroxyacetamide | 89 |

| Piperidine | 4-Hydroxyacetylpiperidine | 81 |

| Morpholine | 4-Hydroxyacetylmorpholine | 93.2 |

| N-Ethylaniline | N-Ethyl-N-phenyl-2-hydroxyacetamide | 64 |

| N,N-Diisopropylamine | No reaction | 0 |

Chalcogenyl-Substituted Dioxolanone Transformations

Investigations into chalcogen-substituted dioxolane derivatives provide insight into their reactivity and transformations. Enantiomerically pure chalcogenoethers (containing Sulfur, Selenium, or Tellurium) have been synthesized by reacting nucleophilic chalcogen species with (R)- or (S)-tosyl solketal (B138546). researchgate.net Solketal is (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, a closely related structure. The nucleophilic chalcogen species are generated in situ from the corresponding diorganyl dichalcogenides. researchgate.net

A key transformation of these chalcogenyl-substituted dioxolanes involves the deprotection of the diol. For instance, some of the synthesized chalcogenoethers were treated with an acidic cation exchange resin, which led to the removal of the acetonide protecting group (the gem-dimethyl group), yielding the corresponding enantiomerically pure 3-phenylchalcogenyl-1,2-diols. researchgate.net This demonstrates a transformation that directly involves the dioxolane ring system, cleaving it to reveal the underlying diol structure while retaining the chalcogen-containing moiety. researchgate.net

Advanced Applications in Polymer Science and Organic Synthesis

Monomer Design and Polymerization for Sustainable Materials

The quest for sustainable materials has driven research into novel monomers that can be polymerized to create environmentally benign polymers. Derivatives of 4,4-Dimethyl-1,3-dioxolan-2-one have emerged as promising candidates in this area, offering pathways to biorenewable, degradable, and chemically recyclable polymer systems.

Precursors for Biorenewable Polycarbonates

A key derivative, 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one, serves as a precursor for biorenewable polycarbonates. The synthesis of such monomers can be achieved through the reaction of corresponding tertiary acetylene (B1199291) alcohols with carbon dioxide in the presence of specific catalysts. google.comgoogle.com This approach provides a route to producing polycarbonate materials from potentially bio-based feedstocks, contributing to a more sustainable polymer industry. The polymerization of these monomers allows for the introduction of carbonate linkages into the polymer backbone, which can influence the material's properties and degradability.

Degradable and Chemically Recyclable Polymer Systems

Poly(4,4-dimethyl-2-methylene-1,3-dioxolan-5-one) (PDMDL) stands out as a polymer with significant potential for creating degradable and chemically recyclable materials. rsc.orgnih.govrsc.org This polymer is synthesized from the monomer 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), which can be produced in high yields. rsc.orgnih.govresearchgate.net The resulting homopolymers and copolymers of DMDL exhibit the valuable property of degrading under basic conditions at mild temperatures. rsc.orgnih.govresearchgate.netresearchgate.net

The degradation of the PDMDL homopolymer yields 2-hydroxyisobutyric acid (HIBA), a raw ingredient that can be recovered and utilized to re-synthesize the DMDL monomer. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net This process demonstrates the chemical recyclability of the polymer, a crucial aspect of a circular materials economy. rsc.orgnih.govresearchgate.netresearchgate.net Despite initial hypotheses that polymerization would proceed via ring-opening, studies have shown that DMDL polymerizes with a ring-retained structure. nih.govrsc.org Nevertheless, the resulting polymer backbone is susceptible to scission under basic conditions, enabling its degradation and recycling. nih.govrsc.org

Table 1: Degradation Conditions and Products of PDMDL

| Polymer | Degradation Condition | Degradation Product | Recyclability |

| Poly(4,4-dimethyl-2-methylene-1,3-dioxolan-5-one) (PDMDL) | Basic conditions (hydroxide or amine), room temperature to 65 °C rsc.orgnih.govresearchgate.netresearchgate.net | 2-hydroxyisobutyric acid (HIBA) rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net | The recovered HIBA can be used to re-synthesize the DMDL monomer. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net |

Copolymerization Behaviors with Diverse Vinyl Monomers

The versatility of monomers like 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and its analogue, 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL), is further highlighted by their ability to be copolymerized with a wide array of vinyl monomers. rsc.orgnih.govresearchgate.netresearchgate.net These include methacrylates, acrylates, styrene, acrylonitrile, vinyl pyrrolidinone, and acrylamide. rsc.orgnih.govresearchgate.netresearchgate.net This broad copolymerization capability allows for the design of a vast range of polymers with tailored properties, making them highly useful for diverse material applications. rsc.orgnih.govresearchgate.netresearchgate.net The incorporation of these cyclic monomers into polymer chains via copolymerization introduces degradable linkages, enhancing the functionality of the resulting materials. researchgate.net For instance, copolymerization with vinyl acetate (B1210297) has been explored to create waterborne and degradable latex polymers. researchgate.net

Control of Polymer Molecular Weight and Structural Characteristics

Achieving control over polymer molecular weight and its distribution is fundamental to tailoring the final properties of a material. mdpi.comnsf.gov In the context of polymers derived from 4,4-dimethyl-1,3-dioxolan-2-one derivatives, research has shown that homopolymers of 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) can be synthesized with relatively high number-average molecular weights (Mn > 100,000). rsc.orgnih.govresearchgate.netresearchgate.net Various controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to manage the polymerization process and achieve desired molecular weights and low dispersity. researchgate.netrsc.org The ability to control these parameters is crucial for designing polymers with specific mechanical, thermal, and degradation characteristics. nsf.gov

Building Block Utility in Complex Organic Synthesis

Beyond their use in polymer science, derivatives of 4,4-dimethyl-1,3-dioxolan-2-one are valuable building blocks in the realm of complex organic synthesis, particularly in the fine chemical and pharmaceutical industries.

Intermediates in Fine Chemical and Pharmaceutical Synthesis

4,5-Dimethyl-1,3-dioxol-2-one (B143725) is a key intermediate in the synthesis of various pharmaceuticals. guidechem.comchemicalbook.com It is particularly useful for modifying drugs to create chiral compounds with enhanced efficacy and reduced side effects. guidechem.com This compound is utilized in the synthesis of cardiovascular drugs like olmesartan, as well as certain antibiotics. guidechem.comhsppharma.com The preparation of 4,5-dimethyl-1,3-dioxol-2-one can be achieved through various synthetic routes, with methods focusing on high purity and yield. chemicalbook.com

Another important intermediate is 4-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methoxyphenol. chemimpex.comnist.gov This compound serves as a crucial component in the synthesis of pharmaceutical agents, especially those targeting neurological disorders. chemimpex.com Its structure also lends itself to applications in cosmetic formulations due to its antioxidant properties. chemimpex.com The synthesis of this intermediate often involves the acetalization of vanillin (B372448) with 2,3-butanediol. nist.gov

Table 2: Applications of 4,4-Dimethyl-1,3-dioxolan-2-one Derivatives in Synthesis

| Compound | Application |

| 4,5-Dimethyl-1,3-dioxol-2-one | Intermediate in the synthesis of cardiovascular drugs (e.g., olmesartan) and antibiotics. guidechem.comhsppharma.com Used to create chiral drugs with improved efficacy. guidechem.com |

| 4-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methoxyphenol | Intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders. chemimpex.com Used in cosmetic formulations for its antioxidant properties. chemimpex.com |

Synthesis of Multifunctional Compounds and Specialized Chemical Scaffolds

4,4-Dimethyl-1,3-dioxolan-2-one, a cyclic carbonate, serves as a versatile building block and intermediate in the synthesis of a variety of functionalized molecules and specialized chemical frameworks. Its utility stems from its reactivity and the ability to introduce the gem-dimethyl substituted ethylene (B1197577) carbonate motif into larger structures.

One key application involves its formation from the catalyzed reaction of 2,2-dimethyloxirane (B32121) and carbon dioxide. doi.org This reaction is significant as it provides access to bio-based organic carbonates and can be part of a strategy using carbon dioxide as a reversible protecting group for the synthesis of complex cyclic cis-diol scaffolds. doi.org

Furthermore, the compound is central to creating more elaborate structures through palladium-catalyzed reactions. For instance, the reaction of 2-methylbut-3-yn-2-ol with phenyl iodide and carbon dioxide, catalyzed by a palladium complex, yields 5-(diphenylmethylene)-4,4-dimethyl-1,3-dioxolan-2-one. nih.gov This transformation demonstrates the construction of a highly functionalized scaffold from simpler precursors. Similarly, N-heterocyclic carbenes (NHCs) can catalyze the carboxylative cyclization of propargylic alcohols like 2-methylprop-3-yn-2-ol with CO2 to produce unsaturated derivatives such as 5-methylidene-4,4-dimethyl-1,3-dioxolan-2-one. mdpi.com

Interestingly, 4,4-dimethyl-1,3-dioxolan-2-one also appears as a byproduct in certain synthetic routes, highlighting its stability and relevance in related chemical spaces. For example, during the synthesis of functional carbamates and polyurethanes from cyclic iminocarbonates, acid-promoted hydrolysis of the iminocarbonate ring can lead to the formation of 4,4-dimethyl-1,3-dioxolan-2-one as a side product. rsc.orguantwerpen.be It also emerges from the decomposition of specific protecting groups, such as the bromo-tert-butyloxycarbonyl (Br-t-BOC) group, in the presence of polar solvents. beilstein-journals.org

The table below summarizes selected synthetic methods used to generate specialized scaffolds based on 4,4-dimethyl-1,3-dioxolan-2-one.

| Starting Material(s) | Catalyst/Reagents | Product | Research Finding |

| 2,2-Dimethyloxirane, CO₂ | CaI₂, Ligand (L10e) | 4,4-Dimethyl-1,3-dioxolan-2-one | Efficient catalytic coupling to access bio-based organic carbonates. doi.org |

| 2-Methylbut-3-yn-2-ol, Phenyl Iodide, CO₂ | PdCl₂(PPh₃)₂, CuI, ᵗBuOLi | 5-(Diphenylmethylene)-4,4-dimethyl-1,3-dioxolan-2-one | A sequential Sonogashira coupling-carboxylation process to build a complex scaffold. nih.gov |

| 2-Methylprop-3-yn-2-ol, CO₂ | 1,3-Diisopropyl-4,5-dimethylimidazol-2-ylidene (NHC) | 5-Methylidene-4,4-dimethyl-1,3-dioxolan-2-one | NHC-catalyzed fixation of CO₂ to form a vinyl carbonate. mdpi.com |

| N-(4,4-Dimethyl-1,3-dioxolan-2-ylidene)butan-1-amine | Carboxylic Acid, residual H₂O | 4,4-Dimethyl-1,3-dioxolan-2-one (byproduct) | Formed via acid-promoted hydrolysis of the cyclic iminocarbonate starting material. rsc.orguantwerpen.be |

Role in the Synthesis of Natural Products and Analogs (e.g., utilizing 2,2-Dimethyl-1,3-dioxolan-4-yl fragments)

The chiral pool, a collection of readily available enantiopure compounds from natural sources, is a cornerstone of modern asymmetric synthesis. Within this context, fragments derived from 2,2-dimethyl-1,3-dioxolane, particularly those containing the 4-yl moiety, are invaluable chiral building blocks. These scaffolds are frequently derived from glycerol (B35011), a renewable and inexpensive resource, through its acid-catalyzed condensation with acetone (B3395972) to form solketal (B138546) ((R)- or (S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol). nih.govpreprints.orgmdpi.com The resulting protected diol is a versatile intermediate for the synthesis of complex, stereochemically rich natural products and their analogs.

The utility of these fragments is prominently featured in the total synthesis of several potent marine macrolides. For example, key fragments of the cytotoxic macrolides Amphidinolide Q, G, and H have been constructed using synthons derived from (R)-2,2-dimethyl-1,3-dioxolan-4-yl precursors. mdpi.comresearchgate.net In the synthesis of Amphidinolide Q, the (R)-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropanoyl)oxazolidin-2-one unit serves as a crucial chiral segment. mdpi.com Similarly, the synthesis of principal fragments of Amphidinolides G and H was achieved from a universal building block, (3S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methylbutan-1-ol. researchgate.net

The synthesis of other complex natural products also relies on these versatile fragments. In a total synthesis of the anticancer marine natural product Callyspongiolide, a (2S,3S,7R,9R)-7-((tert-Butyldimethylsilyl)oxy)-11-((tert-butyldiphenylsilyl)oxy)-2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-9-methylundec-4-yn-3-ol intermediate was constructed, showcasing the integration of the dioxolane unit into a long and complex carbon chain. acs.org The development of a synthetic route to Desepoxy-Tedanolide C also employed a dioxolane-containing fragment, specifically (1R,E)-1-((4S)-4-(((tert-Butyldimethylsilyl)oxy)(methoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)but-2-en-1-ol. acs.org Furthermore, the S-enantiomer of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol (B1351343) is a known precursor in the synthesis of the antibiotic tetrafibricin.

The table below highlights the application of 2,2-dimethyl-1,3-dioxolan-4-yl fragments in the synthesis of various natural products.

| Natural Product Target | Key Fragment Incorporating Dioxolane Moiety | Synthetic Utility |

| Amphidinolide Q | (R)-4-Benzyl-3-((R)-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl )-2-methylpropanoyl)oxazolidin-2-one | Serves as a key chiral building block for a major segment of the macrolide. mdpi.com |

| Amphidinolides G & H | (3S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl ]-3-methylbutan-1-ol | A universal starting material for the synthesis of principal fragments of the target molecules. researchgate.net |

| Callyspongiolide | (2S,3S,7R,9R)-...-2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl )-9-methylundec-4-yn-3-ol | Incorporation into a complex intermediate for the total synthesis of the anticancer agent. acs.org |

| Desepoxy-Tedanolide C | (1R,E)-1-((4S)-4-(((tert-Butyldimethylsilyl)oxy)(methoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl )but-2-en-1-ol | Used in the construction of the southwestern hemisphere of the target macrolide. acs.org |

| Tetrafibricin | (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl )ethanol | Employed as a precursor in the synthesis of the antibiotic. |

Spectroscopic Characterization and Computational Modeling of Dioxolanone Systems

Spectroscopic Fingerprinting and Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of dioxolanone systems, providing a "fingerprint" unique to each molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4,4-Dimethyl-1,3-dioxolan-2-one

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 4,4-dimethyl-1,3-dioxolan-2-one. Analysis of both ¹H and ¹³C NMR spectra provides precise information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of 4,4-dimethyl-1,3-dioxolan-2-one, recorded in deuterated chloroform (B151607) (CDCl₃) at 600 MHz, a singlet is observed at a chemical shift of 4.18 ppm. This signal corresponds to the two equivalent protons of the methylene (B1212753) group (CH₂) in the dioxolanone ring. Another singlet appears at 1.54 ppm, which is attributed to the six equivalent protons of the two methyl groups (CH₃) attached to the same carbon atom. rsc.org

The ¹³C NMR spectrum, also recorded in CDCl₃ at 151 MHz, reveals distinct signals for the different carbon atoms. A peak at 154.60 ppm is assigned to the carbonyl carbon (C=O) of the cyclic carbonate. The quaternary carbon atom bonded to the two methyl groups appears at 81.81 ppm. The carbon of the methylene group in the ring is observed at 75.29 ppm, and the carbons of the two methyl groups show a signal at 25.83 ppm. rsc.org

Interactive Table 1: NMR Spectroscopic Data for 4,4-Dimethyl-1,3-dioxolan-2-one

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.18 | Singlet | CH₂ (ring) |

| ¹H | 1.54 | Singlet | C(CH₃)₂ |

| ¹³C | 154.60 | - | C=O |

| ¹³C | 81.81 | - | C (CH₃)₂ |

| ¹³C | 75.29 | - | C H₂ (ring) |

| ¹³C | 25.83 | - | C(C H₃)₂ |

Data sourced from The Royal Society of Chemistry. rsc.org

Application of Infrared and Mass Spectrometry in Dioxolanone Analysis

Infrared (IR) spectroscopy and mass spectrometry (MS) are complementary techniques that provide valuable information for the structural characterization of dioxolanones. researchgate.net IR spectroscopy is particularly useful for identifying functional groups, while mass spectrometry helps determine the molecular weight and fragmentation pattern of a compound. arcjournals.org

The IR spectrum of a dioxolanone, such as 4,4-dimethyl-1,3-dioxolan-2-one, will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak is typically observed in the region of 1800-1820 cm⁻¹. Other characteristic absorptions include those for C-O stretching and C-H bending vibrations.

Mass spectrometry of 4,4-dimethyl-1,3-dioxolan-2-one would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation, with characteristic losses of small molecules like CO₂.

Advanced Computational Chemistry Approaches

Computational chemistry offers powerful tools to investigate the properties and behavior of molecules like 4,4-dimethyl-1,3-dioxolan-2-one at a theoretical level, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a powerful tool for studying the structures and energetic properties of molecules. nih.gov DFT calculations can provide insights into the electronic density of states, electron density, and bonding characteristics of dioxolanones. researchgate.net For instance, DFT can be used to analyze the partial covalent bonding in such systems and confirm the presence and location of localized molecular orbitals. researchgate.net These calculations are also instrumental in determining thermodynamic descriptors and global descriptors of chemical activity, which help in comparing the reactivity of different molecules. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis of Dioxolanones

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com This technique allows for the detailed characterization of biomolecular systems and can be used to explore the conformational landscape of dioxolanones. mdpi.com For a molecule like 4,4-dimethyl-1,3-dioxane, a related compound, the conformational transformations can be complex due to ring asymmetry. researchgate.net MD simulations can help identify the various stable conformers, such as chair and twist forms, and the transition states between them, providing a comprehensive understanding of the molecule's dynamic behavior. researchgate.net

Predictive Modeling for Reactivity and Selectivity in Dioxolanone Chemistry (e.g., Molecular Docking Studies of Dioxolan-4-yl Derivatives)

Predictive modeling, incorporating techniques like molecular docking, is increasingly used to forecast the reactivity and selectivity of organic reactions. rsc.orgnih.gov Molecular docking, for example, is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This is particularly relevant for dioxolan-4-yl derivatives, where understanding their binding interactions with biological targets like proteins is crucial. researchgate.net For instance, molecular docking studies on derivatives of 1,3,4-oxadiazole, which can be synthesized from dioxolanone-related precursors, have been used to investigate their binding modes with enzymes and predict their potential as inhibitors. mdpi.comnih.gov These computational approaches can guide the design and synthesis of new compounds with desired biological activities. researchgate.netnih.gov

Q & A

Q. What are the primary synthetic routes for 4,4-dimethyl-1,3-dioxolan-2-one, and how are they validated?

Answer: The compound is synthesized via cycloaddition of 2,2-dimethyloxirane (epoxide) with CO₂ under catalytic conditions. A Ru(VI) bis-imido porphyrin catalyst with tetrabutylammonium chloride (TBACl) is reported to yield 4,4-dimethyl-1,3-dioxolan-2-one efficiently . Validation involves ¹H NMR spectroscopy :

| δ (ppm) | Signal Assignment | Reference |

|---|---|---|

| 4.13 (s) | OCH₂O (cyclic carbonate) | |

| 1.91 (s) | CH₃ (dimethyl groups) |

Alternative routes use solvent-polarity-driven intramolecular reactions, where nonpolar solvents (e.g., benzene) suppress side reactions .

Q. How is crystallographic data for structurally analogous carbonates applied to confirm 4,4-dimethyl-1,3-dioxolan-2-one’s geometry?

Answer: Crystallographic studies on related compounds (e.g., 1,3-dioxolan-2-one derivatives) provide reference metrics for bond lengths and angles. For example:

| Parameter | 4,5-Dimethyl-1,3-dioxolan-2-one | Aquatrifluoridoboron–1,3-dioxolan-2-one |

|---|---|---|

| C=O bond | 1.20 Å (calc.) | 1.21 Å (observed) |

| O-C-O angle | 114° (calc.) | 112° (observed) |

SHELX software (e.g., SHELXL) refines X-ray data to resolve discrepancies between experimental and computational models .

Advanced Research Questions

Q. How can catalytic systems for synthesizing 4,4-dimethyl-1,3-dioxolan-2-one be optimized to improve yield and selectivity?

Answer: Key parameters include:

- Catalyst loading : Ru(VI) porphyrin/TBACl systems achieve >90% conversion at 0.5 mol% catalyst .

- CO₂ pressure : Optimal at 10–20 bar for cycloaddition efficiency.

- Temperature : 80–100°C balances reaction rate and side-product formation.

Table: Optimization trials from literature

| Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|

| Ru(VI)/TBACl | 80 | 92 | |

| ZnCl₂/Ionic Liquid | 100 | 78 | [Unrelated study] |

Q. How do solvent polarity and reaction conditions influence byproduct formation during synthesis?

Answer: Polar solvents (e.g., DMF) promote nucleophilic displacement, leading to amine hydrobromide byproducts, while nonpolar solvents (e.g., benzene) stabilize the target carbonate . For example:

| Solvent | Byproduct Observed | Yield of Target (%) |

|---|---|---|

| Benzene | None | 85 |

| DMF | Amine hydrobromide | 60 |

Mechanistic studies suggest polar solvents accelerate competing pathways via stabilization of ionic intermediates .

Q. How can discrepancies in reported ¹H NMR data for 4,4-dimethyl-1,3-dioxolan-2-one be resolved?

Answer: Variations in δ values arise from solvent effects or impurities. For example:

| Source | δ (OCH₂O) | δ (CH₃) | Solvent |

|---|---|---|---|

| Literature | 4.13 ppm | 1.91 ppm | CDCl₃ |

| In-house | 4.08 ppm | 1.89 ppm | DMSO-d₆ |

Resolution:

- Use deuterated solvents consistently.

- Conduct spiking experiments with authentic samples.

Q. What role does 4,4-dimethyl-1,3-dioxolan-2-one play in polymer functionalization?

Answer: The compound acts as a cyclic carbonate monomer in polycarbonate synthesis. For example:

- Amino-functionalized acrylate polymers : React with amines to form carbamate linkages, enabling controlled drug-release matrices .

- Crosslinking agent : Enhances thermal stability in polyurethane networks (unrelated studies suggest analogous mechanisms).

Q. How is computational modeling used to predict the reactivity of 4,4-dimethyl-1,3-dioxolan-2-one in novel reactions?

Answer: Density Functional Theory (DFT) calculates activation energies for CO₂ insertion into epoxides. Key findings:

- Electron-withdrawing groups on the catalyst lower transition-state energy (ΔG‡ = 25–30 kcal/mol) .

- Steric effects from methyl groups reduce ring strain, favoring cycloaddition over polymerization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.